1,7-二氮杂螺[4.4]壬烷-2-酮
描述
Molecular Structure Analysis
The molecular formula of 1,7-Diazaspiro[4.4]nonan-2-one is C7H10N2O2 . It has a molecular weight of 154.167 Da . The structure consists of a seven-membered ring containing two nitrogen atoms and a five-membered carbonyl heterocycle .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,7-Diazaspiro[4.4]nonan-2-one include a density of 1.3±0.1 g/cm3, boiling point of 541.1±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 37.9±0.4 cm3, and a polar surface area of 58 Å2 .科学研究应用
合成和结构研究
改进的合成技术:季志勤(2004 年)开发了一种改进的二氮杂螺[4.4]壬烷合成方法,从丙二腈开始,使用亲核取代、水解环化和羰基还原。该方法效率更高,收率更好 (季志勤,2004)。
区域选择性合成:Farag 等人(2008 年)的一项研究详细介绍了二氮杂螺[4.4]壬烷衍生物的区域选择性合成,重点介绍了涉及的环加成过程和分子力学 (A. Farag, Y. M. Elkholy, K. A. Ali,2008)。
分子结构分析:Silaichev 等人(2012 年)专注于某些化合物反应生成 1,7-二氮杂螺[4.4]壬烷衍生物,通过 X 射线分析研究了它们的晶体和分子结构 (P. Silaichev, V. O. Filimonov, P. Slepukhin, A. N. Maslivets,2012)。
化学反应和化合物开发
对映选择性合成:Pan 等人(2020 年)开发了一种催化不对称级联反应,用于构建螺吲哚骨架,其中包括 2,7-二氮杂螺[4.4]壬烷,以非对映选择性和对映选择性方式 (Pan, Zhiqiang; Liu, Yuchang; Hu, Fengchi; Liu, Qinglong; Shang, Wenbin; Ji, Xuebao; Xia, C.,2020)。
新颖的合成路线:Attanasi 等人(2001 年)描述了一种涉及甲醇钠和四氢呋喃的方法,用于生产新的 1,6-二氧代-2,7-二氮杂螺[4.4]壬-3,8-二烯 (O. Attanasi, L. D. Crescentini, P. Filippone, F. Mantellini,2001)。
作用机制
Target of Action
The primary target of 1,7-Diazaspiro[4.4]nonan-2-one is the KRAS G12C protein . The KRAS protein plays a key role in cellular proliferation and differentiation . Mutations in the KRAS gene are known drivers of oncogenic alteration in human cancer .
Mode of Action
1,7-Diazaspiro[4.4]nonan-2-one acts as a covalent inhibitor against KRAS G12C . From an X-ray complex structural analysis, the 1,7-Diazaspiro[4.4]nonan-2-one moiety binds in the switch-II pocket of KRAS G12C . This binding inhibits the activity of the KRAS G12C protein, thereby disrupting its role in cellular proliferation and differentiation .
Biochemical Pathways
The inhibition of KRAS G12C by 1,7-Diazaspiro[4.4]nonan-2-one affects the RAS signaling pathway . This pathway is crucial for cellular proliferation and differentiation . By inhibiting KRAS G12C, the compound disrupts this pathway, potentially leading to the suppression of tumor growth .
Pharmacokinetics
The compound 1,7-Diazaspiro[4.4]nonan-2-one has shown high metabolic stabilities in human and mouse liver microsomes . This suggests that the compound may have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The result of the action of 1,7-Diazaspiro[4.4]nonan-2-one is a dose-dependent antitumor effect . In an NCI-H1373 xenograft mouse model, the compound showed a significant reduction in tumor growth .
生化分析
Biochemical Properties
1,7-Diazaspiro[4.4]nonan-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with specific amino acid residues in proteins, thereby modulating their activity. For instance, it has been identified as a potent covalent inhibitor of the KRAS G12C protein, a key player in cellular proliferation and differentiation . The interaction between 1,7-Diazaspiro[4.4]nonan-2-one and KRAS G12C involves binding to the switch-II pocket of the protein, leading to inhibition of its oncogenic activity .
Cellular Effects
1,7-Diazaspiro[4.4]nonan-2-one exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with the KRAS G12C protein results in the inhibition of downstream signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to reduced cell growth and induction of apoptosis in cancer cells harboring the KRAS G12C mutation .
Molecular Mechanism
The molecular mechanism of action of 1,7-Diazaspiro[4.4]nonan-2-one involves its covalent binding to specific amino acid residues in target proteins. In the case of KRAS G12C, the compound binds to a mutated cysteine residue in the switch-II pocket, leading to inhibition of the protein’s activity . This binding disrupts the protein’s ability to interact with downstream effectors, thereby blocking the signaling pathways that drive cellular proliferation and survival . Additionally, 1,7-Diazaspiro[4.4]nonan-2-one may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-Diazaspiro[4.4]nonan-2-one have been observed to change over time. The compound exhibits good stability and metabolic stability in human and mouse liver microsomes . Long-term studies have shown that it maintains its inhibitory activity against KRAS G12C over extended periods, leading to sustained antitumor effects in in vitro and in vivo models . The compound may undergo degradation under certain conditions, which could affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of 1,7-Diazaspiro[4.4]nonan-2-one vary with different dosages in animal models. Studies have demonstrated a dose-dependent antitumor effect when administered subcutaneously in an NCI-H1373 xenograft mouse model . At higher doses, the compound exhibits increased efficacy in inhibiting tumor growth, but it may also cause toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
1,7-Diazaspiro[4.4]nonan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and stability. The compound’s metabolic stability in human and mouse liver microsomes suggests that it undergoes biotransformation processes that enhance its efficacy and reduce its degradation . These metabolic pathways may involve phase I and phase II enzymes that facilitate the compound’s clearance from the body .
Transport and Distribution
The transport and distribution of 1,7-Diazaspiro[4.4]nonan-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to bind to target proteins, such as KRAS G12C, facilitates its localization to specific cellular compartments where it exerts its effects . Additionally, the compound’s distribution within tissues may be influenced by its physicochemical properties, such as solubility and permeability .
Subcellular Localization
1,7-Diazaspiro[4.4]nonan-2-one exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . For instance, its interaction with KRAS G12C in the switch-II pocket suggests that it localizes to regions where this protein is active, thereby effectively inhibiting its function .
属性
IUPAC Name |
1,7-diazaspiro[4.4]nonan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-1-2-7(9-6)3-4-8-5-7/h8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXGTNJUMQOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。